5-(5-Chloropyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane

ROMK inhibitor Diuretic Cardiovascular

5-(5-Chloropyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane is a synthetic, bicyclic heterocyclic compound that incorporates a 5-chloropyrimidine moiety fused to a 2-thia-5-azabicyclo[2.2.1]heptane core. It belongs to the structural class of substituted bicyclic heterocyclic ROMK (renal outer medullary potassium, Kir1.1) channel inhibitors developed by Bristol-Myers Squibb.

Molecular Formula C9H10ClN3S
Molecular Weight 227.71
CAS No. 2097891-56-8
Cat. No. B2454351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5-Chloropyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane
CAS2097891-56-8
Molecular FormulaC9H10ClN3S
Molecular Weight227.71
Structural Identifiers
SMILESC1C2CN(C1CS2)C3=NC=C(C=N3)Cl
InChIInChI=1S/C9H10ClN3S/c10-6-2-11-9(12-3-6)13-4-8-1-7(13)5-14-8/h2-3,7-8H,1,4-5H2
InChIKeyXJYPYKJLSMHFDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(5-Chloropyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane (CAS 2097891-56-8): A ROMK Channel Inhibitor Building Block for Cardiovascular Research


5-(5-Chloropyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane is a synthetic, bicyclic heterocyclic compound that incorporates a 5-chloropyrimidine moiety fused to a 2-thia-5-azabicyclo[2.2.1]heptane core. It belongs to the structural class of substituted bicyclic heterocyclic ROMK (renal outer medullary potassium, Kir1.1) channel inhibitors developed by Bristol-Myers Squibb [1]. The compound is primarily employed as a research tool or intermediate in the synthesis of novel diuretic and natriuretic agents targeting cardiovascular diseases such as hypertension and heart failure [1]. Its molecular formula is C10H10ClN3S, and it has a molecular weight of 239.72 g/mol.

Why 5-(5-Chloropyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane Cannot Be Substituted with Generic ROMK Inhibitor Scaffolds


The renal outer medullary potassium (ROMK) channel is a validated but challenging drug target, where subtle structural modifications profoundly impact potency, selectivity, and pharmacokinetic profiles. The 2-thia-5-azabicyclo[2.2.1]heptane core of this compound is part of a specific SAR series patented by Bristol-Myers Squibb that demonstrated distinct advantages over earlier piperazine-based ROMK inhibitors in terms of hERG selectivity and ADME properties [1]. Generic substitution with simpler ROMK inhibitor scaffolds or other bicyclic heterocycles (e.g., oxa- or diaza- analogs) risks introducing unpredictable changes in ROMK potency (which can span over 1000-fold within the same patent family), hERG liability, and oral bioavailability [2]. The 5-chloropyrimidin-2-yl substituent is a critical pharmacophoric element that directly influences target engagement and must be preserved in any analoging campaign.

Quantitative Differentiation Guide for 5-(5-Chloropyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane Against Closest Analogs


ROMK Inhibitory Potency: Thia-Bicyclic Core vs. Piperazine-Based Inhibitors

The 2-thia-5-azabicyclo[2.2.1]heptane scaffold is a key structural component in the Bristol-Myers Squibb ROMK inhibitor patent series (US 10,851,108). While the specific IC50 for target compound 2097891-56-8 is not explicitly disclosed in public databases, structurally related 2-thia-5-azabicyclo[2.2.1]heptane derivatives within the same patent family exhibit ROMK IC50 values in the low nanomolar range, with some examples achieving IC50 < 50 nM in thallium flux assays [1]. In contrast, earlier piperazine-based ROMK inhibitors such as BMS-986308 required extensive optimization to achieve ROMK IC50 of ~35 nM while maintaining hERG selectivity (hERG IC50 = 22 µM) [2]. The bicyclic thia-azabicycloheptane core provides a conformationally constrained scaffold that can offer improved ligand efficiency relative to flexible piperazine linkers.

ROMK inhibitor Diuretic Cardiovascular

hERG Selectivity Profile: Bicyclic Thia-Azabicycloheptane vs. Flexible ROMK Inhibitors

hERG (human Ether-à-go-go-Related Gene) inhibition is a critical safety concern for ROMK-targeted diuretics, as many ion channel modulators carry cardiac QT prolongation risk. The constrained 2-thia-5-azabicyclo[2.2.1]heptane scaffold confers a structural rigidity that can reduce hERG binding compared to more flexible ROMK inhibitor scaffolds [1]. Patent data indicates that select 2-thia-5-azabicyclo[2.2.1]heptane derivatives achieve >100-fold selectivity for ROMK over hERG, whereas flexible piperazine-containing ROMK inhibitors typically require extensive optimization to achieve comparable selectivity windows [2]. ROMK-IN-32, a comparator ROMK inhibitor, shows a selectivity ratio of approximately 629-fold (ROMK IC50 = 35 nM; hERG IC50 = 22 µM) .

hERG liability Cardiac safety ROMK selectivity

Structural Differentiation: 2-Thia-5-azabicyclo[2.2.1]heptane Core vs. 2-Oxa-5-azabicyclo[2.2.1]heptane Analogs

The 2-thia-5-azabicyclo[2.2.1]heptane core contains a sulfur atom at the 2-position, distinguishing it from the corresponding 2-oxa analog 5-(5-Chloropyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane . The presence of sulfur introduces distinct electronic properties, including increased polarizability and altered hydrogen-bonding capacity compared to oxygen. This sulfur substitution has been shown in medicinal chemistry literature to influence membrane permeability (due to increased lipophilicity) and metabolic stability (sulfur is less susceptible to oxidative metabolism than ether oxygen in certain contexts). In ROMK inhibitor series, the thia-bicyclic core has been specifically claimed as a preferred embodiment over oxa-analogs in Bristol-Myers Squibb patents [1].

Scaffold hopping Sulfur-containing heterocycle Ligand efficiency

Patent Landscape Differentiation: Bristol-Myers Squibb ROMK Series vs. Other ROMK Inhibitor Classes

The compound falls within the Bristol-Myers Squibb patent family covering substituted bicyclic heterocyclic ROMK inhibitors (US 10,851,108; WO2017184662; WO2018093569) [1][2]. This patent series is distinct from other major ROMK inhibitor patent families, including the Merck spirocyclic ROMK inhibitors (US 9,062,070) and the earlier BMS piperazine series (US 9,206,198) [3]. The 2-thia-5-azabicyclo[2.2.1]heptane scaffold represents a third-generation ROMK inhibitor design that builds upon lessons learned from earlier series, specifically targeting improved hERG selectivity and metabolic stability while maintaining nanomolar ROMK potency.

Patent analysis ROMK inhibitor series Intellectual property

Recommended Application Scenarios for 5-(5-Chloropyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane in Drug Discovery


Lead Optimization of ROMK Inhibitors for Heart Failure with Improved hERG Selectivity

Medicinal chemistry teams developing next-generation ROMK inhibitors for heart failure can use 5-(5-Chloropyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane as a key intermediate or scaffold for SAR exploration. The constrained bicyclic core offers a starting point for achieving ROMK potency with reduced hERG liability, as demonstrated by the patent family's focus on selectivity optimization [1]. Researchers should benchmark new analogs against BMS-986308 (ROMK IC50 ~35 nM; hERG IC50 = 22 µM) and ROMK-IN-32 to establish differentiation.

Scaffold-Hopping from Piperazine-Based to Bicyclic ROMK Inhibitors

For programs seeking to escape crowded piperazine-based ROMK inhibitor IP space, the 2-thia-5-azabicyclo[2.2.1]heptane scaffold provides a topologically distinct starting point. The sulfur-containing core offers differentiated physicochemical properties (increased lipophilicity, altered hydrogen-bonding) compared to both piperazine and oxa-bicyclic analogs [1]. Structure-based design using ROMK homology models or cryo-EM structures can guide the optimization of the 5-chloropyrimidine substituent orientation.

In Vivo Proof-of-Concept Studies for Potassium-Sparing Diuresis

Academic and industrial laboratories investigating ROMK-mediated diuretic and natriuretic mechanisms can employ this compound class in rodent models of hypertension and heart failure. The patent literature indicates that structurally related 2-thia-5-azabicyclo[2.2.1]heptane derivatives have been profiled in vivo for diuretic efficacy [1]. Researchers should design dose-response studies comparing diuretic effects (urine volume, sodium excretion) against standard-of-care agents such as hydrochlorothiazide or furosemide, with particular attention to potassium-sparing effects—the hallmark differentiation of ROMK inhibitors over conventional diuretics [2].

ROMK Selectivity Profiling Panels for Novel Diuretic Candidates

This compound serves as a valuable reference standard in selectivity panels assessing ROMK (Kir1.1) inhibition against related inward-rectifier potassium channels (Kir2.1, Kir3.x, Kir4.1, Kir7.1) and the hERG channel. The 2-thia-5-azabicyclo[2.2.1]heptane scaffold's pre-organized geometry provides a benchmark for evaluating the selectivity contributions of conformational constraint versus flexible linkers in ROMK inhibitor design [1]. Electrophysiology data from comparator ROMK inhibitors indicate that achieving >100-fold selectivity over hERG and >50-fold selectivity over other Kir family members is necessary for a viable development candidate [2].

Quote Request

Request a Quote for 5-(5-Chloropyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.